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Compound of Interest

Compound Name: RMC-113

Cat. No.: B15607158

Get Quote

For Researchers, Scientists, and Drug Development Professionals

The development of inhibitors targeting KRAS, a frequently mutated oncogene in human

cancers, has been a significant focus in oncology research. This guide provides an objective

comparison of the performance of key KRAS inhibitors from Revolution Medicines (RMC) and

Mirati Therapeutics, supported by available preclinical and clinical data. While the query

specified "RMC-113," this appears to be a likely typographical error, and this guide will focus on

the prominently discussed clinical-stage KRAS inhibitors from Revolution Medicines, namely

RMC-6236 and RMC-9805, and compare them with MRTX1133 from Mirati Therapeutics.
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Feature RMC-6236 RMC-9805 MRTX1133

Target

pan-RAS (mutant and

wild-type KRAS,

NRAS, HRAS)[1][2][3]

KRAS G12D

mutant[1][4]

KRAS G12D

mutant[5][6][7]

Mechanism of Action

Non-covalent,

RAS(ON) inhibitor;

forms a tri-complex

with RAS and

cyclophilin A (CypA) to

block downstream

signaling.[1][2][4]

Covalent, KRAS

G12D(ON) inhibitor;

forms a "molecular

glue" tri-complex with

KRAS G12D and

CypA.[1][4]

Non-covalent,

selective inhibitor that

binds to the switch II

pocket of KRAS

G12D, locking it in an

inactive state.[5][6][8]

[9]

Developer Revolution Medicines Revolution Medicines Mirati Therapeutics
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Assay Type RMC-6236 RMC-9805 MRTX1133

Biochemical Potency
Potent inhibition of

RAS-GTP.[10]

Selective and

persistent modification

of KRAS G12D.[11]

KD of ~0.2 pM against

KRAS G12D; >1000-

fold selectivity over

wild-type KRAS.[12]

[13]

Cellular Activity

Potent growth

inhibition of KRAS

mutant cancer cell

lines (e.g., HPAC

EC50 = 1.2 nM,

Capan-2 EC50 = 1.4

nM).[10]

Induced apoptosis

and inhibited cell

proliferation in KRAS

G12D human cancer

cell lines.[11]

Single-digit nM

potency in cellular

proliferation assays

(e.g., AGS IC50 = 6

nM); inhibited ERK

phosphorylation with

an IC50 of 2 nM.[9]

[12]

In Vivo Efficacy

Drove profound tumor

regressions in multiple

KRAS G12X xenograft

models.[10]

Induced objective

responses in 7 of 9

pancreatic ductal

adenocarcinoma

(PDAC) and 6 of 9

non-small cell lung

cancer (NSCLC)

xenograft models.[11]

Demonstrated tumor

regressions in the

Panc 04.03 xenograft

model.[9] In a human

HPAC cell line

xenograft model, a 30

mg/kg dose resulted

in an 85% regression

rate.[7]
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Indication
RMC-6236 (Phase
1/1b)

RMC-9805 (Phase
1/1b)

MRTX1133 (Phase
1/2)

Pancreatic Ductal

Adenocarcinoma

(PDAC)

ORR: 20% in

previously treated

patients; DCR: 87%.

[14] In 2nd-line

metastatic PDAC with

KRAS G12X

mutations, median

PFS was 8.1 months.

[15]

ORR: 30% in

previously treated

patients; DCR: 80%.

[16][17]

Phase 1/2 trial is

ongoing, with an

estimated completion

in August 2026.[7][18]

Non-Small Cell Lung

Cancer (NSCLC)

ORR: 38% in

previously treated

patients; DCR: 85%.

[14]

ORR: 61% in

previously treated

patients; DCR: 89%.

[19]

Phase 1/2 trial is

ongoing.[7][18]

Colorectal Cancer

(CRC)

Data not as

prominently reported

as PDAC and NSCLC

in initial readouts.

RMC-9805 in

combination therapies

drove regressions in

CRC models that

were less responsive

to monotherapy in

preclinical studies.[11]

Phase 1/2 trial is

ongoing.[7][18]
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KRAS Signaling Pathway and Inhibitor Intervention Points
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Caption: KRAS Signaling Pathway and Inhibitor Intervention Points.
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Revolution Medicines' Tri-Complex Inhibitor Mechanism
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Caption: RMC Tri-Complex Inhibition Mechanism.
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Experimental Workflow for KRAS Inhibitor Evaluation

Biochemical Assays
(e.g., SOS1-mediated nucleotide exchange)
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In Vivo Xenograft Models

Validate in vivo efficacy

Phase I/II Clinical Trials

Assess safety and efficacy in humans
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Caption: KRAS Inhibitor Evaluation Workflow.

Detailed Experimental Protocols
1. Biochemical Assay: SOS1-Mediated Nucleotide Exchange Assay

This assay is crucial for determining the direct inhibitory effect of a compound on KRAS activity.

Objective: To measure the ability of an inhibitor to block the SOS1-catalyzed exchange of

GDP for GTP on the KRAS protein.

Materials: Recombinant KRAS protein (G12D or other variants), recombinant SOS1 protein,

fluorescently labeled GTP analog (e.g., BODIPY-GTP), GDP, assay buffer.
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Procedure:

Incubate the KRAS protein with the inhibitor at various concentrations.

Initiate the exchange reaction by adding SOS1 and the fluorescently labeled GTP.

Monitor the increase in fluorescence polarization or FRET signal over time, which

corresponds to the binding of the fluorescent GTP to KRAS.

Calculate the rate of nucleotide exchange for each inhibitor concentration.

Determine the IC50 value by plotting the exchange rate against the inhibitor concentration.

2. Cellular Assay: Cell Viability/Proliferation (e.g., CellTiter-Glo®)

This assay assesses the effect of the inhibitor on the growth and survival of cancer cells

harboring specific KRAS mutations.

Objective: To determine the concentration of the inhibitor that reduces cell viability by 50%

(IC50).

Materials: KRAS-mutant cancer cell lines (e.g., HPAC for G12D), wild-type KRAS cell lines

(for selectivity), cell culture medium, 96-well plates, CellTiter-Glo® reagent.

Procedure:

Seed the cells in 96-well plates and allow them to adhere overnight.

Treat the cells with a serial dilution of the inhibitor for a specified period (e.g., 72 hours).

Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a

luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

Measure the luminescence using a plate reader.

Normalize the data to untreated control cells and calculate the IC50 value using non-linear

regression.
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3. Target Engagement and Downstream Signaling Assay: Western Blot for pERK

This assay verifies that the inhibitor is hitting its target within the cell and blocking the intended

signaling pathway.

Objective: To measure the levels of phosphorylated ERK (pERK), a key downstream effector

of the KRAS pathway, following inhibitor treatment.

Materials: KRAS-mutant cancer cell lines, inhibitor, cell lysis buffer, primary antibodies (anti-

pERK, anti-total ERK), secondary antibody, Western blot apparatus and reagents.

Procedure:

Treat the cells with the inhibitor at various concentrations and for different time points.

Lyse the cells and quantify the protein concentration.

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

Probe the membrane with primary antibodies against pERK and total ERK (as a loading

control).

Incubate with a secondary antibody and detect the protein bands using

chemiluminescence.

Quantify the band intensities to determine the ratio of pERK to total ERK at each inhibitor

concentration.

4. In Vivo Efficacy Study: Xenograft Mouse Model

This experiment evaluates the anti-tumor activity of the inhibitor in a living organism.

Objective: To assess the ability of the inhibitor to suppress tumor growth or induce tumor

regression in mice bearing tumors derived from human cancer cell lines.

Materials: Immunocompromised mice, KRAS-mutant human cancer cells, inhibitor

formulation for oral or intraperitoneal administration, calipers for tumor measurement.
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Procedure:

Inject the cancer cells subcutaneously into the mice.

Once the tumors reach a certain size, randomize the mice into treatment and control

(vehicle) groups.

Administer the inhibitor at different doses and schedules.

Measure the tumor volume and body weight of the mice regularly.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamic markers).

Plot the tumor growth curves and calculate metrics such as tumor growth inhibition (TGI)

or tumor regression.

This comparative guide provides a snapshot of the current understanding of these promising

KRAS inhibitors. The data, particularly the clinical results, are still evolving as trials progress.

Researchers are encouraged to consult the primary literature and clinical trial databases for the

most up-to-date information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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